N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H26N4O . This compound is notable for its unique structure, which includes a pyrazole ring and an acenaphthylene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in specific substituents, which can influence their chemical properties and applications. The uniqueness of N’-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide lies in its tert-butylphenyl group, which imparts distinct characteristics to the molecule.
Properties
Molecular Formula |
C27H26N4O |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O/c1-27(2,3)20-12-7-17(8-13-20)16-28-31-26(32)24-15-23(29-30-24)21-14-11-19-10-9-18-5-4-6-22(21)25(18)19/h4-8,11-16H,9-10H2,1-3H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
FZRWKNCDEKJZJE-LQKURTRISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
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